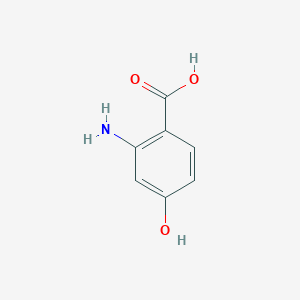

2-Amino-4-hydroxybenzoic acid

説明

2-Amino-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-amino-4-hydroxybenzoic acid involves the reaction of m-aminophenol with a sodium alkoxide in an alcoholic solution at room temperature. This reaction produces an m-aminophenol sodium salt alcoholic solution. The solution is then placed in a high-pressure reactor, where carbon dioxide recovery gas is introduced under supercritical conditions. After the reaction, the solution is cooled, filtered, and subjected to reduced pressure distillation to remove the solvent. The resulting solid is dissolved in water, and an inorganic acid is added to adjust the pH to 6-7, leading to the precipitation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves

生物活性

2-Amino-4-hydroxybenzoic acid, also known as para-aminobenzoic acid (PABA), is a compound with significant biological activity. This article explores its various biological functions, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by an amino group and a hydroxyl group attached to a benzoic acid structure. Its molecular formula is and it has been recognized for its role in various biochemical processes, particularly in the synthesis of coenzyme Q (ubiquinone) and as a precursor for other important metabolites.

Biological Functions

1. Role in Coenzyme Q Synthesis:

- This compound is crucial for the biosynthesis of coenzyme Q, which is vital for mitochondrial function and energy production. Studies have shown that analogs of this compound can influence CoQ biosynthesis in yeast models, particularly in strains with mutations affecting this pathway .

2. Antioxidant Properties:

- The compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage.

3. Inhibition of Pathological Processes:

- Research indicates that derivatives of this compound can inhibit acetic acid-induced edema, suggesting a potential role in anti-inflammatory therapies . Furthermore, some studies have linked its derivatives to management strategies for sickle cell disease by acting on hemoglobin molecules .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Modulation: It has been shown to modulate the activity of various enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and energy production.

- Gene Expression Regulation: The compound influences gene expression related to antioxidant defenses and metabolic processes, enhancing the resilience of cells under stress conditions .

Case Study 1: Coenzyme Q Biosynthesis

In a study involving Saccharomyces cerevisiae, researchers demonstrated that this compound could restore coenzyme Q levels in mutant strains deficient in specific hydroxylation steps. This finding highlights the compound's potential as a therapeutic agent for metabolic disorders related to CoQ deficiency .

Case Study 2: Anti-inflammatory Effects

A mini-review examined the effects of various chemical analogs of 4-hydroxybenzoic acid, including this compound, on inflammation models. The results indicated significant reductions in edema when these compounds were administered, supporting their use in developing anti-inflammatory drugs .

Applications

1. Pharmaceutical Development:

- Due to its biological activity, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential therapeutic applications in treating various diseases, including metabolic disorders and inflammatory conditions.

2. Cosmetic Industry:

- The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage.

科学的研究の応用

Treatment of Retroviral Infections

One of the most significant applications of 2-amino-4-hydroxybenzoic acid is in the treatment of retroviral infections, particularly HIV. Research indicates that this compound can inactivate HIV cultivated in human lymphocytes at minimal concentrations without adversely affecting the lymphocytes themselves .

Case Study:

In a clinical trial, patients treated with 200 mg of this compound three times daily for 14 days showed significant improvements in health indicators such as weight gain and increased hemoglobin levels. Notably, one patient improved from a weight of 44 kg to 53 kg and experienced a rise in hemoglobin from 12.1% to 14.9% within six months .

Combination Therapy

The compound has also been studied for use in combination with vitamins such as B12, folic acid, and vitamin C to enhance its effectiveness against opportunistic infections associated with retroviral diseases. The combination therapy aims to bolster the immune response while treating the viral infection .

Coenzyme Q Biosynthesis

This compound plays a role in the biosynthesis of coenzyme Q (CoQ), which is crucial for mitochondrial function and energy production. Studies have shown that certain analogs of 4-hydroxybenzoic acid can influence CoQ biosynthesis pathways in yeast models, indicating potential applications in metabolic research .

Data Table: Impact on CoQ Biosynthesis

| Compound | Effect on CoQ Levels | Reference |

|---|---|---|

| 2,4-Dihydroxybenzoic Acid | Increased CoQ10 levels | Freyer et al., 2015 |

| This compound | Inhibits HIV replication | Ozeir et al., 2011 |

Safety and Toxicology Studies

Safety studies conducted on various animal models have demonstrated that this compound is generally well-tolerated with minimal side effects such as nausea and occasional vomiting . These findings support its potential for therapeutic use.

Future Research Directions

Further research is needed to explore additional therapeutic applications of this compound beyond retroviral infections and its role in mitochondrial health. Investigating its effects on other viral pathogens and its potential antioxidant properties could open new avenues for treatment strategies.

特性

IUPAC Name |

2-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELYVFAULJYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457862 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38160-63-3 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。